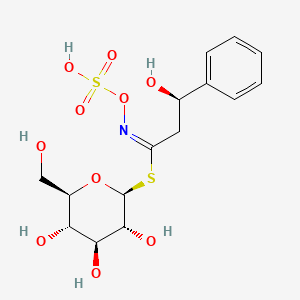

(2R)-2-Hydroxy-2-phenethylglucosinolate

描述

(2R)-2-Hydroxy-2-phenethylglucosinolate is a glucosinolate characterized by a hydroxy group at the R-configuration of the C2 position on the phenethyl side chain. Its molecular formula is C₁₅H₂₀KNO₁₀S₂·H₂O, and it exists as a hydrated potassium salt, commercially known as Glucosibarin Potassium Salt . Glucosinolates are sulfur-containing secondary metabolites predominantly found in Brassicaceae plants, where they play roles in defense mechanisms against herbivores and pathogens. This compound is structurally distinguished by its 2R-hydroxy-phenethyl moiety, which influences its solubility, stability, and bioactivity. Analytical methods such as HPLC have been standardized for its detection and quantification, as highlighted in studies on glucosinolate hydrolysis and enzymatic transformations .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPDDBFHNYHZIS-LXFDRBQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-phenethylglucosinolate typically involves the enzymatic conversion of amino acids into glucosinolates. This process includes several steps:

Amino Acid Conversion: The amino acid phenylalanine is converted into phenylacetaldoxime.

Formation of Thiohydroximate: Phenylacetaldoxime is then converted into thiohydroximate.

Glucosylation: Thiohydroximate undergoes glucosylation to form the glucosinolate core structure.

Side Chain Modification: The final step involves the hydroxylation of the side chain to produce this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified plants or microbial fermentation processes. These methods aim to enhance the yield and purity of the compound for various applications.

化学反应分析

Types of Reactions

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates.

Oxidation: Can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.

Common Reagents and Conditions

Hydrolysis: Myrosinase enzyme, water.

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Reducing agents like sodium borohydride.

Major Products

Isothiocyanates: Known for their potential anticancer properties.

Nitriles: Can have various biological activities.

Thiols: Important in plant defense mechanisms.

科学研究应用

Pest Management

Research has indicated that glucosinolates, including (2R)-2-hydroxy-2-phenethylglucosinolate, can play a significant role in managing agricultural pests. A study tested the effects of various glucosinolates on the potato cyst nematode (Globodera rostochiensis), revealing that while intact glucosinolates showed no significant effects, their hydrolysis products did exhibit pronounced nematicidal activity. Specifically, when combined with the enzyme myrosinase, this compound demonstrated effective mortality rates against nematodes, emphasizing its potential use in biofumigation strategies to protect crops from pests .

Biofumigation

Biofumigation is a technique that employs plant-derived compounds to suppress soil-borne pathogens and pests. The hydrolysis products of glucosinolates are known to release isothiocyanates upon enzymatic breakdown, which possess antimicrobial and nematicidal properties. This makes this compound a candidate for enhancing soil health and crop yield through biofumigation practices .

Nutritional Value

Glucosinolates are recognized for their health-promoting effects, including anti-cancer properties. This compound contributes to this profile by being a source of bioactive compounds that can modulate various biological pathways related to cancer prevention. Studies have suggested that dietary intake of glucosinolates may reduce the risk of certain cancers by promoting detoxification enzymes and inhibiting tumorigenesis .

Functional Foods

The incorporation of glucosinolates into functional foods is gaining traction due to their potential health benefits. Research highlights the importance of these compounds in developing new food products that could enhance human health while providing essential nutrients. The ability to extract and utilize this compound from plant sources could lead to innovative food formulations aimed at improving public health outcomes .

Case Studies

作用机制

The mechanism of action of (2R)-2-Hydroxy-2-phenethylglucosinolate involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

相似化合物的比较

Comparison with Structurally Similar Glucosinolates

2,2-Diphenylethyl Glucosinolate

- Structural Differences: Unlike (2R)-2-hydroxy-2-phenethylglucosinolate, this analog lacks the hydroxy group and instead features two phenyl groups at the C2 position of the ethyl chain .

- Analytical Behavior: HPLC methods optimized for glucosinolate separation show distinct retention times for these compounds due to differences in hydrophobicity. The diphenylethyl derivative’s increased aromaticity reduces polarity, leading to longer retention compared to the hydroxy-containing variant .

- Enzymatic Hydrolysis: Studies on myrosinase-mediated hydrolysis reveal that the absence of the hydroxy group in 2,2-diphenylethyl glucosinolate results in slower conversion to isothiocyanates. Normalized hydrolysis velocities for this compound are approximately 1.5-fold higher under identical conditions .

Glucoraphenin Potassium Salt

- Structural Differences: Glucoraphenin contains a 1,2,3,4,6-penta-O-acetylated glucose moiety instead of the non-acetylated β-thioglucose unit in this compound .

- Physicochemical Properties: Acetylation enhances lipophilicity, reducing aqueous solubility. This contrasts with the hydrated potassium salt form of this compound, which exhibits higher solubility in polar solvents .

- Biological Activity: Acetylated glucosinolates like glucoraphenin are less reactive toward myrosinase due to steric hindrance, yielding lower quantities of bioactive hydrolysis products (e.g., sulforaphene) compared to non-acetylated analogs .

Stereoisomeric Counterpart: (2S)-2-Hydroxy-2-phenylethyl Glucosinolate

- Stereochemical Impact: The (2S) configuration alters spatial orientation, affecting interactions with enzymes such as myrosinase. For instance, this compound demonstrates a 20% faster hydrolysis rate than its (2S) counterpart, as shown in kinetic studies .

- Natural Occurrence : Both isomers are found in Brassica species, but their ratios vary by plant tissue and developmental stage, suggesting distinct biosynthetic regulation .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. HPLC Retention Times (C18 Column, Acetonitrile/Water Gradient)

| Compound | Retention Time (min) |

|---|---|

| This compound | 8.2 ± 0.3 |

| 2,2-Diphenylethyl glucosinolate | 14.5 ± 0.5 |

| Glucoraphenin Potassium Salt | 22.7 ± 0.7 |

生物活性

(2R)-2-Hydroxy-2-phenethylglucosinolate, also known as gluconasturtiin, is a member of the glucosinolate family, which are sulfur-containing compounds primarily found in plants of the Brassicaceae family. This compound has garnered attention due to its biological activities, including potential health benefits and pest management properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Biosynthesis

This compound has a unique chemical structure that contributes to its biological activity. It is biosynthesized from phenylalanine through a series of enzymatic reactions involving cytochrome P450 enzymes and transferases that modify the core glucosinolate structure. The biosynthetic pathway is crucial for the production of various glucosinolates, including this compound, which can be induced by environmental factors and stressors in plants like Barbarea vulgaris .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that when hydrolyzed by the enzyme myrosinase, it produces isothiocyanates, which are known for their ability to inhibit the growth of various pathogens. For instance, a study indicated that the hydrolysis products of phenethyl glucosinolates led to 100% mortality in potato cyst nematodes within 16 hours when tested at specific concentrations .

Antioxidant Activity

Glucosinolates, including this compound, have been associated with antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases related to oxidative stress .

Anti-cancer Effects

Emerging evidence suggests that this compound may possess anti-cancer properties. Studies have indicated that isothiocyanates derived from glucosinolates can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival .

Case Studies

- Pest Management : A study focused on the effects of various glucosinolates on nematodes highlighted that this compound showed potent activity against potato cyst nematodes when hydrolyzed by myrosinase, leading to significant pest control potential .

- Cancer Research : Research involving cancer cell lines demonstrated that isothiocyanates released from this compound could inhibit cell proliferation and promote apoptosis in colorectal cancer cells .

Data Tables

常见问题

Q. How can researchers differentiate artefactual peaks from genuine metabolites in LC-MS profiles of glucosinolate hydrolysis products?

- Methodological Answer : Apply blank subtraction (solvent-only runs) and isotope pattern filtering (e.g., S vs. C). Use high-resolution MS (Orbitrap) to distinguish isobaric species (e.g., CHOS vs. CHNO). Confirm identities with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。